molecular formula C6H14Cl2N2 B190193 trans-4-Cyclohexene-1,2-diamine dihydrochloride CAS No. 108796-57-2

trans-4-Cyclohexene-1,2-diamine dihydrochloride

Cat. No. B190193
M. Wt: 185.09 g/mol
InChI Key: UQRRHSHMGMLJDM-BNTLRKBRSA-N
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Description

“trans-4-Cyclohexene-1,2-diamine dihydrochloride” is a chemical compound with the empirical formula C6H12N2 · 2HCl1. It has a molecular weight of 185.0912. This compound is typically available in powder form1.



Synthesis Analysis

The synthesis of “trans-4-Cyclohexene-1,2-diamine dihydrochloride” is not explicitly mentioned in the search results. However, it’s worth noting that a mixture of all three stereoisomers of 1,2-diaminocyclohexane, a related compound, is produced by the hydrogenation of o-phenylenediamine3.



Molecular Structure Analysis

The SMILES string representation of “trans-4-Cyclohexene-1,2-diamine dihydrochloride” is Cl.Cl.N[C@@H]1CC=CC[C@H]1N1. The InChI key is UQRRHSHMGMLJDM-BNTLRKBRSA-N1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “trans-4-Cyclohexene-1,2-diamine dihydrochloride”. However, trans-1,2-Diaminocyclohexane, a related compound, is known to be a building block for C2-symmetric ligands that are useful in asymmetric catalysis3.



Physical And Chemical Properties Analysis

“trans-4-Cyclohexene-1,2-diamine dihydrochloride” is a white solid2. It has 4 hydrogen bond donor counts and 2 hydrogen bond acceptor counts2. The topological polar surface area is 52 Ų2.


Scientific Research Applications

Synthesis of Ligands and Receptors

Research indicates that trans-cyclohexene-1,2-diamine, a close analogue of trans-4-Cyclohexene-1,2-diamine dihydrochloride, has been historically used in the synthesis of ligands and receptors. A study highlights the renewed interest in this diamine for its use in preparing chiral motifs for various applications, including the development of ligands and receptors (González‐Sabín, Rebolledo, & Gotor, 2009).

DNA Strand-Breakage Activity

Another significant application of this compound is in the synthesis of dihydropyrazine derivatives, which have shown strong DNA strand-breakage activity. This application is critical in the field of biochemistry and molecular biology, providing insights into DNA interactions and potential therapeutic uses (Maruoka, Kashige, Miake, & Yamaguchi, 2005).

Complex Formation with Metals

Trans-4-Cyclohexene-1,2-diamine dihydrochloride is also studied for its role in forming complexes with metals such as copper and zinc. These studies are crucial for understanding the structural properties and potential applications in areas like material science and catalysis (Şahin, Sevindi, Icbudak, & Işık, 2010).

Development of Antitumor Agents

The compound plays a role in developing antitumor agents, particularly in synthesizing platinum complexes with selective activity in bone malignancies. This application is significant in medicinal chemistry and cancer therapy, where targeted treatment strategies are continually evolving (Galanski, Slaby, Jakupec, & Keppler, 2005).

Catalyst in Organic Reactions

It is used as a ligand in metal-catalyzed cross-couplings of unactivated alkyl electrophiles, a breakthrough in organic synthesis. This application demonstrates the compound's role in facilitating efficient and novel reaction pathways (Saito & Fu, 2007).

Future Directions

There are no specific future directions mentioned for “trans-4-Cyclohexene-1,2-diamine dihydrochloride”. However, the use of related compounds in the synthesis of ligands and receptors suggests potential applications in asymmetric catalysis4.


Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

(1R,2R)-cyclohex-4-ene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h1-2,5-6H,3-4,7-8H2;2*1H/t5-,6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRRHSHMGMLJDM-BNTLRKBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@@H]1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550914
Record name (1R,2R)-Cyclohex-4-ene-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Cyclohexene-1,2-diamine dihydrochloride

CAS RN

108796-57-2
Record name (1R,2R)-Cyclohex-4-ene-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Cyclohexene-1,2-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-4-Cyclohexene-1,2-diamine dihydrochloride
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Citations

For This Compound
2
Citations
CW Chang, I Borne, RM Lawler, Z Yu… - Journal of the …, 2022 - ACS Publications
Type II porous liquids, comprising intrinsically porous molecules dissolved in a liquid solvent, potentially combine the adsorption properties of porous adsorbents with the handling …
Number of citations: 10 pubs.acs.org
AM Remete, TT Novák, M Nonn… - Beilstein journal of …, 2020 - beilstein-journals.org
A study exploring halofluorination and fluoroselenation of some cyclic olefins, such as diesters, imides, and lactams with varied functionalization patterns and different structural …
Number of citations: 11 www.beilstein-journals.org

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